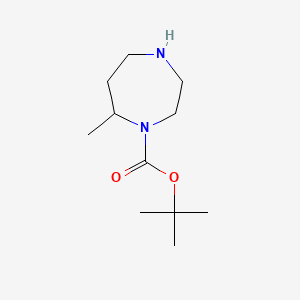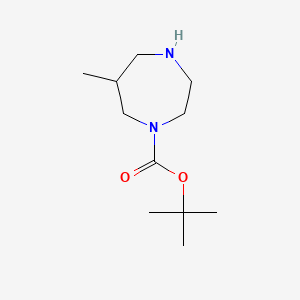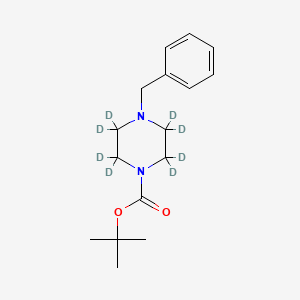
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate” is an intermediate in the synthesis of Thyroxine (T425600) derivatives with potential effect towards maintenance of metabolic homeostasis .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate” is C9H8I2O3 . The molecular weight is 417.97 .Scientific Research Applications
A study by Varma et al. (2006) explored the production of phenylacetic acid derivatives, including similar compounds, by Curvularia lunata, highlighting their potential use in antimicrobial and antioxidant applications, although the specific compounds investigated did not show significant activity in these areas (Varma et al., 2006).
Research by Min (2015) focused on the preparation of related methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through Grignard reactions, emphasizing its application in drug intermediates and enhancing students' interest and skills in scientific research (Min, 2015).
Chen et al. (2016) investigated the α-oxidation of aromatic ketones to produce similar acetate derivatives using palladium catalysis, suggesting its utility in organic synthesis and possibly pharmaceutical applications (Chen et al., 2016).
Sicker et al. (1994) and (1995) conducted studies on the synthesis of hemiacetals and benzothiazines, respectively, using related compounds. These studies highlight the potential use of these compounds in creating analogues of natural allelochemicals and in electrosynthesis, respectively (Sicker et al., 1994), (Sicker et al., 1995).
Clarke et al. (1973) discussed the substitution reactions of benzo[b]thiophen derivatives, including compounds similar to Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, suggesting their potential in synthesizing biologically active compounds (Clarke et al., 1973).
Research by Fredimoses et al. (2015) on Aspergillus westerdijkiae SCSIO 05233 isolated a new compound structurally similar to Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, indicating its potential in natural product research and bioactive compound discovery (Fredimoses et al., 2015).
Michael and Nkwelo (1990) studied the effects of different functionalities on oxythallation reactions, suggesting potential applications in organic synthesis and drug development (Michael & Nkwelo, 1990).
Surks et al. (1968) investigated the identification of a similar compound in rat thyroid glands, providing insight into its role in thyroxine biosynthesis (Surks et al., 1968).
properties
IUPAC Name |
methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCFXRRJRGYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)


